molecular formula C13H16O5 B14373881 4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde CAS No. 89868-66-6

4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde

Cat. No.: B14373881
CAS No.: 89868-66-6
M. Wt: 252.26 g/mol
InChI Key: NHJFMPFSYYTPFW-UHFFFAOYSA-N
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Description

4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzene ring substituted with a 4-(4,4-dimethoxy-2-oxobutoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4,4-dimethoxy-2-oxobutyric acid under acidic conditions. The reaction proceeds through an esterification process, where the hydroxyl group of the benzaldehyde reacts with the carboxylic acid group of the 4,4-dimethoxy-2-oxobutyric acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 4-(4,4-Dimethoxy-2-oxobutoxy)benzoic acid.

    Reduction: Formation of 4-(4,4-Dimethoxy-2-oxobutoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: Similar structure but lacks the 4-(4,4-dimethoxy-2-oxobutoxy) group.

    3,4-Dimethoxybenzaldehyde: Similar structure with methoxy groups at different positions on the benzene ring.

    2,4-Dihydroxybenzaldehyde: Similar structure with hydroxyl groups instead of methoxy groups.

Uniqueness

4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde is unique due to the presence of the 4-(4,4-dimethoxy-2-oxobutoxy) group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in organic synthesis and material science.

Properties

CAS No.

89868-66-6

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

4-(4,4-dimethoxy-2-oxobutoxy)benzaldehyde

InChI

InChI=1S/C13H16O5/c1-16-13(17-2)7-11(15)9-18-12-5-3-10(8-14)4-6-12/h3-6,8,13H,7,9H2,1-2H3

InChI Key

NHJFMPFSYYTPFW-UHFFFAOYSA-N

Canonical SMILES

COC(CC(=O)COC1=CC=C(C=C1)C=O)OC

Origin of Product

United States

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